

# Modified CAP1-6D Peptide Demonstrates Superior Immunogenicity Over Native CAP1

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Compound of Interest		
Compound Name:	CAP1-6D	
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A comprehensive analysis of experimental data reveals that the modified **CAP1-6D** peptide is a more potent activator of the immune system compared to its native counterpart, the CAP1 peptide. This enhanced immunogenicity is attributed to a single amino acid substitution that overcomes immune tolerance, leading to a more robust T-cell response. This guide provides a detailed comparison of the two peptides, supported by experimental data and methodologies, for researchers and drug development professionals.

The native carcinoembryonic antigen (CEA) is a self-protein that is overexpressed in many cancers, including pancreatic cancer.[1] As a "self" antigen, the immune system is generally tolerant to CEA and its derived peptides, like CAP1, making them poorly immunogenic.[1][2][3] To break this tolerance and develop an effective cancer vaccine, a modified version of the CAP1 peptide, named **CAP1-6D**, was created.[1] **CAP1-6D** is an altered peptide ligand with an asparagine to aspartic acid substitution, designed to enhance its binding to the HLA-A2 molecule, a common human leukocyte antigen.[1]

A randomized, pilot phase I clinical trial in patients with pancreatic adenocarcinoma provides direct comparative data on the immunogenicity of **CAP1-6D** versus the native CAP1 peptide.[1] [2][3] The study evaluated a vaccine (CEA-vac) containing the **CAP1-6D** peptide and found that it could induce a significantly stronger cytotoxic T-lymphocyte (CTL) response against both the modified peptide and, importantly, the native peptide found on tumor cells.

## **Comparative Immunogenicity Data**



The clinical trial data clearly illustrates the superior immunogenic profile of the **CAP1-6D** peptide. The primary measure of immunogenicity was the T-cell response, quantified by an IFN-y ELISPOT assay, which measures the number of IFN-y secreting T-cells, indicating a cellular immune response.

Parameter	10 μg CAP1-6D (Arm A)	100 μg CAP1-6D (Arm B)	1000 μg CAP1-6D (Arm C)
Mean Peak T-cell Response to CAP1- 6D (spots per 10 <sup>4</sup> CD8+ cells)	37	148	248
Median Peak T-cell Response to CAP1- 6D (spots per 10 <sup>4</sup> CD8 <sup>+</sup> cells)	11	52	271
Patients with Positive T-cell Response to CAP1-6D	20%	60%	100%
Mean Peak T-cell Response to Native CAP1 (spots per 10 <sup>4</sup> CD8 <sup>+</sup> cells)	22.05	120.5	188.5
Median Peak T-cell Response to Native CAP1 (spots per 10 <sup>4</sup> CD8 <sup>+</sup> cells)	3	81	222.5
Data sourced from a randomized pilot phase I study in patients with pancreatic adenocarcinoma.[1][3]			



The results demonstrate a clear dose-dependent increase in the T-cell response to the **CAP1-6D** peptide, with the 1000 µg dose eliciting the most robust response.[2][3] Notably, the vaccine also induced a significant cross-reactive T-cell response against the native CAP1 peptide, which is crucial for the vaccine's anti-tumor effect.

## **Experimental Protocols**

The following is a summary of the key experimental methodologies used in the comparative immunogenicity studies.

### **Vaccine Formulation and Administration**

The CEA-vac vaccine consisted of the modified **CAP1-6D** peptide (YLSGADLNL) emulsified with the adjuvant Montanide ISA-51 and mixed with 250  $\mu$ g of sargramostim (GM-CSF).[1] Patients were randomized to receive one of three dose levels of the **CAP1-6D** peptide: 10  $\mu$ g, 100  $\mu$ g, or 1000  $\mu$ g.[1][3] The vaccine was administered every two weeks until disease progression.[3]

# Immunological Response Assessment: IFN-y ELISPOT Assay

The primary method for evaluating the T-cell response was the IFN-y ELISPOT (Enzyme-Linked ImmunoSpot) assay. This sensitive technique quantifies the number of individual T-cells that secrete IFN-y upon stimulation with a specific peptide.

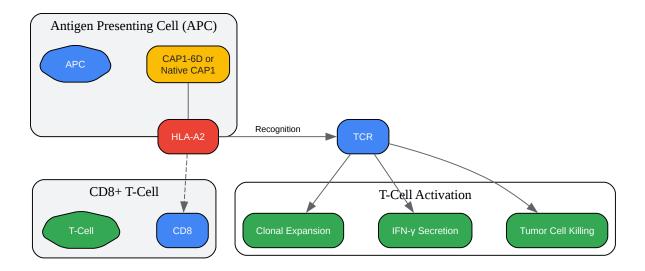
Workflow for IFN-y ELISPOT Assay:

- Plate Coating: 96-well plates are coated with an anti-IFN-y capture antibody.
- Cell Plating: Peripheral blood mononuclear cells (PBMCs), including CD8+ T-cells, isolated from vaccinated patients are added to the wells.
- Peptide Stimulation: The cells are stimulated with either the CAP1-6D peptide or the native CAP1 peptide.
- Incubation: The plates are incubated to allow T-cells to secrete IFN-y.



- Detection: A second, biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
- Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a "spot" at the location of each IFN-y-secreting cell.
- Analysis: The spots are counted to determine the number of peptide-specific T-cells per 10<sup>4</sup> CD8+ cells.





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### References

- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (CAP1-6D)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (CAP1-6D)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma -PubMed [pubmed.ncbi.nlm.nih.gov]
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